Cyanine5 carboxylic acid
Description
Overview of Cyanine (B1664457) Dye Family and Distinctive Properties for Research Endeavors
The cyanine dye family is a large and versatile class of synthetic organic dyes belonging to the polymethine group. wikipedia.orgresearchgate.net Structurally, they are characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain of conjugated double bonds. baseclick.euresearchgate.net The length of this chain is a key determinant of the dye's absorption and emission spectra, allowing for the synthesis of dyes that fluoresce across a wide range of wavelengths, from the ultraviolet to the near-infrared (NIR) regions. baseclick.euwikipedia.orgglenresearch.com
Cyanine dyes, including Cy5, offer several advantages over traditional fluorophores like fluorescein (B123965) and rhodamine. They are known for their high fluorescence intensity, excellent photostability, and high molar extinction coefficients, which means even small amounts can be readily detected. baseclick.euwikipedia.org A significant benefit of far-red emitting dyes like Cy5 is that their fluorescence occurs in a spectral region where biological samples exhibit minimal autofluorescence, leading to an improved signal-to-noise ratio in imaging experiments. baseclick.eu Furthermore, the fluorescence of many cyanine dyes is relatively insensitive to changes in solvent polarity and pH. glenresearch.com
Historical Context of Cyanine5 Derivatives in Fluorescence-Based Methodologies
The history of cyanine dyes dates back over a century, with their initial application being in the photographic industry to sensitize silver halide emulsions to a broader spectrum of light. wikipedia.org Their transition into the realm of biological sciences was propelled by the pioneering work of scientists like Alan Waggoner in the 1970s, who systematically modified their structures to create water-soluble, photostable, and non-toxic variants suitable for labeling biomolecules in living cells. fluorofinder.com
The development of cyanine dye derivatives, such as Cy3 and Cy5, marked a significant advancement in fluorescence-based methodologies. fluorofinder.com Cy5, in particular, gained popularity as a far-red fluorescent dye due to its high extinction coefficient and an emission maximum in a region where many charge-coupled device (CCD) detectors exhibit peak sensitivity. wikipedia.org The introduction of reactive functional groups, like the succinimidyl ester (NHS ester) for labeling amines, further solidified the role of cyanine dyes in molecular biology and biotechnology. glenresearch.combiosearchtech.com This allowed for the covalent attachment of these dyes to proteins, nucleic acids, and other biomolecules, enabling a wide array of applications. wikipedia.org
Rationale for Carboxylic Acid Functionalization in Probe Development
The incorporation of a carboxylic acid (-COOH) group into the cyanine dye structure, as seen in Cyanine5 carboxylic acid, is a deliberate and crucial design feature for probe development. researchgate.netnih.gov This functional group serves as a versatile chemical handle for a variety of bioconjugation strategies. researchgate.netnih.gov While the carboxylic acid itself is generally considered non-reactive towards biomolecules, it can be readily activated to form a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. lumiprobe.comfishersci.comlumiprobe.com
This activated NHS ester can then efficiently react with primary amine groups (-NH2) found in proteins (specifically on lysine (B10760008) residues) and amine-modified oligonucleotides, forming a stable amide bond. biotium.combionordika.no This process, known as bioconjugation, allows for the specific and covalent attachment of the fluorescent dye to the target molecule of interest. wikipedia.org The ability to create these fluorescently labeled probes is fundamental to a vast number of modern biological and chemical research techniques. bionordika.noalfa-chemistry.com The carboxylic acid moiety provides the necessary foundation for this critical step in creating customized fluorescent probes for specific research questions. researchgate.netnih.gov
Scope and Significance of this compound in Contemporary Scientific Inquiry
This compound and its derivatives are central to a wide range of contemporary scientific investigations. Its utility spans from fundamental molecular biology to advanced bioimaging and diagnostics. medchemexpress.commedchemexpress.com The non-reactive form of the dye is often used as a control or for instrument calibration. lumiprobe.comantibodies.commedkoo.com However, its primary significance lies in its role as a precursor to amine-reactive dyes. fishersci.comlumiprobe.comaxispharm.com
The ability to label biomolecules with Cy5 has enabled detailed studies in numerous areas, including:
Fluorescence Microscopy and Imaging: Labeled molecules allow for the visualization of cellular structures and processes with high specificity and sensitivity. baseclick.eu
Flow Cytometry: Cy5-conjugated antibodies are used to identify and quantify specific cell populations. ontosight.ai
Nucleic Acid Analysis: Techniques like fluorescence in situ hybridization (FISH) and microarray analysis rely on cyanine-labeled probes to detect specific DNA or RNA sequences. baseclick.euontosight.ai
Proteomics: Labeled proteins are used in various studies, including tracking protein expression and localization. apexbt.com
In Vivo Imaging: Near-infrared emitting cyanine dyes, such as Cy5.5, are particularly valuable for imaging in living organisms due to the increased tissue penetration of NIR light. wikipedia.org
Recent research continues to expand the applications of cyanine dyes, including their use in super-resolution microscopy techniques like STORM (stochastic optical reconstruction microscopy), which can overcome the diffraction limit of light to provide unprecedented spatial resolution. glenresearch.com The ongoing development of new cyanine derivatives with improved properties, such as enhanced water solubility through sulfonation, further broadens their applicability in complex biological systems. lumiprobe.comapexbt.commonash.edu
Interactive Data Tables
Structure
2D Structure
Properties
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOHVMHEAVMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Cyanine5 Carboxylic Acid
General Synthetic Pathways and Optimization for Yield and Purity
The synthesis of Cy5 carboxylic acid is a multi-step process that requires careful optimization to achieve high yields and the purity necessary for sensitive biological applications. The general approach involves the construction of the cyanine (B1664457) dye's core structure followed by or concurrent with the introduction of a carboxylic acid functionality.
Solution-Phase Chemistry Approaches for Cyanine5 Core Synthesis
The core of the Cy5 dye is typically synthesized through a condensation reaction in solution. This involves the reaction of two equivalents of a heterocyclic quaternary salt, usually an indolenine derivative, with a polymethine bridge-forming reagent. acs.orgnih.gov A common reagent for forming the five-carbon bridge of Cy5 is glutacondialdehyde dianil hydrochloride or a similar malondialdehyde derivative. acs.org
The reaction is generally carried out in an organic solvent such as pyridine (B92270) or dimethylformamide (DMF) and is often heated to drive the condensation. The choice of the heterocyclic precursors is crucial as their structure dictates the spectral properties of the final dye. For Cy5, 1,2,3,3-tetramethyl-3H-indolium derivatives are commonly used.
Optimization of this synthesis focuses on several key parameters to maximize yield and purity:
Stoichiometry of Reactants: Precise control over the molar ratios of the indolenine salt and the polymethine linker is essential to prevent the formation of side products.
Reaction Conditions: Temperature, reaction time, and the choice of base (e.g., triethylamine, pyridine) are optimized to ensure complete reaction and minimize degradation of the dye. acs.org
Purification: High-performance liquid chromatography (HPLC) is a critical step for purifying the final product and removing unreacted starting materials and byproducts. acs.orgnih.gov
Modular Synthesis Techniques for Carboxylic Acid Integration
A modular approach is often employed to introduce the carboxylic acid group, which allows for greater flexibility and control over the final structure. acs.orgnih.gov In this strategy, one of the indolenine precursors is functionalized with a carboxylic acid-containing side chain prior to the condensation reaction. This is typically achieved by alkylating the nitrogen of the indole (B1671886) ring with a haloalkanoic acid, such as 6-bromohexanoic acid.
This carboxy-functionalized indolium salt is then reacted with a second, non-functionalized indolium salt and the polymethine bridge source to create an asymmetric Cy5 dye with a single carboxylic acid handle. This modular design is advantageous as it allows for the introduction of the reactive group in a controlled manner and can be adapted to introduce other functionalities as well. acs.orgnih.gov The purification of these asymmetrically substituted dyes can be challenging due to the presence of closely related side products, necessitating careful chromatographic separation. acs.orgnih.gov
Chemical Functionalization for Bioconjugation and Advanced Probe Construction
The carboxylic acid group of Cy5 is a versatile handle for covalent attachment to biomolecules. This process, known as bioconjugation, is key to the use of Cy5 as a targeted fluorescent probe.
Carboxylic Acid Activation Techniques (e.g., NHS Ester Formation)
Direct reaction of a carboxylic acid with an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid on the Cy5 dye must first be "activated" to a more reactive form. The most common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. acebiolab.comresearchgate.netaatbio.com
This is typically achieved by reacting the Cy5 carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting Cy5-NHS ester is stable enough to be purified and stored, yet highly reactive towards primary amines. acebiolab.com
| Activating Agent | Common Additive | Resulting Active Ester | Key Features |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) | NHS ester | Water-soluble carbodiimide, byproduct is also water-soluble and easily removed. |
| DCC (N,N'-dicyclohexylcarbodiimide) | NHS (N-hydroxysuccinimide) | NHS ester | Byproduct (DCU) is insoluble in most organic solvents, facilitating removal. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | OAt ester | Highly efficient, especially for sterically hindered couplings. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | OBt ester | Common in peptide synthesis, reduces racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None | OBt ester | Effective for amide bond formation, particularly in solid-phase synthesis. |
Diverse Coupling Chemistries for Amine-Containing Substrates
The activated Cy5-NHS ester readily reacts with nucleophilic primary and secondary amines on various substrates to form a stable amide bond. The most common targets for labeling are proteins, where the NHS ester reacts with the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group. aatbio.com
The reaction is typically carried out in a buffer at a slightly alkaline pH (7.5-8.5) to ensure that the amine groups are deprotonated and thus more nucleophilic. Other amine-containing substrates include:
Amine-modified oligonucleotides for use in DNA and RNA visualization.
Peptides for studying protein-protein interactions and enzyme activity.
Small molecule drugs and ligands for tracking their distribution and binding.
Amino-functionalized surfaces for creating microarrays and biosensors.
Exploration of Click Chemistry and Other Bioorthogonal Conjugation Routes
While NHS ester chemistry is robust, there is a growing interest in bioorthogonal conjugation reactions that offer higher specificity and efficiency, particularly in complex biological environments. "Click chemistry," a term coined by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce no byproducts. cas.org
The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cas.org To utilize this, the Cy5 carboxylic acid is first derivatized to contain either an azide (B81097) or a terminal alkyne. For instance, the carboxylic acid can be coupled to an amine-containing alkyne or azide linker using standard carbodiimide chemistry. The resulting alkyne- or azide-modified Cy5 can then be "clicked" onto a biomolecule that has been functionalized with the complementary group.
Another important bioorthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for live-cell labeling. In this case, an azide-modified Cy5 would be reacted with a biomolecule containing a strained alkyne, such as a dibenzocyclooctyne (DBCO). researchgate.net
Other bioorthogonal reactions being explored for labeling with cyanine dyes include the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene. researchgate.net These advanced conjugation strategies provide a powerful and versatile toolbox for the construction of highly specific and sophisticated Cy5-based fluorescent probes.
Strategies for Enhancing Water Solubility and Modulating Hydrophilicity of Cyanine5 Carboxylic Acid Derivatives
This compound is an intrinsically hydrophobic molecule, a characteristic that restricts its direct application in aqueous biological environments. aatbio.commedkoo.comwindows.netlumiprobe.com Its limited water solubility (approximately 0.25 mM or 130 mg/L) necessitates dissolution in organic co-solvents like DMF or DMSO for use in many experimental contexts. windows.net To overcome this limitation and tailor the dye for specific biological applications, several chemical strategies have been developed to enhance its water solubility and modulate its hydrophilic-lipophilic balance. These modifications are crucial for improving the pharmacokinetic and biodistribution profiles of Cy5-labeled conjugates and for preventing aggregation-induced fluorescence quenching in aqueous media. apexbt.comnih.gov
A primary and widely adopted strategy for increasing the hydrophilicity of this compound is sulfonation . The introduction of one or more negatively charged sulfonate (-SO₃⁻) groups onto the indolenine rings of the cyanine core structure dramatically improves water solubility. aatbio.com The resulting compound, often referred to as sulfo-Cyanine5 (Sulfo-Cy5) carboxylic acid, is highly water-soluble, often eliminating the need for organic co-solvents when labeling proteins and peptides. apexbt.com
Another effective method for increasing the aqueous solubility and modifying the hydrophilicity of Cyanine5 derivatives is PEGylation , which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. The use of PEG as a soluble polymer support during the synthesis of cyanine dyes offers a dual advantage: it facilitates a more straightforward purification process (liquid-phase organic synthesis or LPOS) and imparts hydrophilicity to the final dye product. researchgate.netbelnauka.by This approach avoids the complexities of traditional chromatographic separation while producing water-soluble cyanine dyes suitable for various biochemical applications. researchgate.net
The table below summarizes key strategies employed to enhance the water solubility of this compound.
| Strategy | Chemical Modification | Key Advantages |
| Sulfonation | Introduction of one or more sulfonate (-SO₃⁻) groups to the indolenine core. | Dramatically increases water solubility; reduces aggregation-caused quenching; allows modulation of the dye's net charge. aatbio.comapexbt.comnih.gov |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Enhances water solubility; can be integrated into the synthesis process using PEG as a soluble support, simplifying purification. researchgate.netbelnauka.by |
| Substituent Modification | Addition of various electron-donating or electron-withdrawing groups. | Can systematically tune the solvation energy and hydrophilicity of the dye. nih.gov |
The photophysical properties of Cyanine5 are influenced by the solvent environment and by the chemical modifications made to the core structure. The table below presents typical photophysical data for Cyanine5 derivatives.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) |
| This compound | Organic Solvents (e.g., DMF, DMSO) | ~646 | ~662 | ~250,000 | ~0.2 |
| Sulfo-Cy5 carboxylic acid | Phosphate-Buffered Saline (PBS) | ~646 | ~661 | ~250,000 (log ε = 5.11) | Not specified |
Data compiled from sources. windows.netnih.govresearchgate.net
Advanced Spectroscopic and Photophysical Characterization Techniques
Methodologies for Absorption and Emission Spectroscopy Studies in Various Environments
The photophysical properties of Cyanine5 (Cy5) carboxylic acid and its derivatives are routinely evaluated using UV-visible absorption spectroscopy. This technique is fundamental for determining key parameters such as the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the chromophore absorbs light at a specific wavelength.
In organic solvents like DMF and DMSO, Cy5 carboxylic acid exhibits a strong, narrow absorption band in the red region of the spectrum. For instance, in acetonitrile (B52724), a sulfo-Cy5 carboxylic acid derivative displays a maximum absorption at 651 nm with a high molar absorptivity (log ε = 4.99). The standard Cyanine5 carboxylic acid has a reported absorption maximum of 646 nm and a molar extinction coefficient of 250,000 L·mol⁻¹·cm⁻¹. These values are critical for quantitative analysis, enabling the determination of dye concentration and the degree of labeling in bioconjugation applications. The absorption spectrum of Cy5 can be influenced by its environment and the presence of other molecules, which is a key consideration in complex biological studies.
Table 1: UV-Visible Absorption Properties of this compound
| Parameter | Value | Solvent/Conditions |
|---|---|---|
| Absorption Maximum (λmax) | 646 nm | Organic Solvents |
| Molar Extinction Coefficient (ε) | 250,000 L·mol⁻¹·cm⁻¹ | Organic Solvents |
| log ε | 4.99 | Acetonitrile (for sulfo-Cy5 derivative) |
This table provides typical values for this compound based on available data.
Fluorescence emission spectroscopy is employed to characterize the light-emitting properties of this compound after it absorbs photons. Key parameters obtained from these studies include the maximum emission wavelength (λem) and the shape of the emission spectrum. For this compound, the emission maximum is typically observed at 662 nm.
The difference between the absorption and emission maxima is known as the Stokes shift. For a sulfo-Cy5 derivative in acetonitrile, the Stokes' shift has been reported and compiled alongside other photophysical data. Analysis of the spectral profile is crucial, as changes in the emission spectrum can indicate environmental effects, aggregation, or phototransformation. For example, upon irradiation with a 642 nm laser in an aqueous solution, the emergence of an additional emission peak at 561 nm has been observed, indicating the photoconversion of Cy5 into a yellow-emissive species, identified as Cyanine3 (Cy3). This highlights the importance of spectral analysis in understanding the photophysics and potential artifacts in fluorescence imaging experiments.
Determination of Fluorescence Quantum Yields and Fluorescence Lifetimes for this compound Probes
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is reported to be 0.2 in organic solvents. This value can be influenced by various factors, including the solvent, temperature, and conjugation to other molecules. For instance, the quantum yield of Cy5 has been noted to be 27% in phosphate (B84403) buffer. Covalent attachment of photostabilizing agents can also modestly alter the quantum yield; conjugation with cyclooctatetraene (B1213319) (COT) increased it by 25%, while conjugation with Trolox decreased it by 20%.
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is also sensitive to the local environment. Fluorescence lifetime measurements for Cy5 have been conducted using time-correlated single-photon counting (TCSPC) systems. In deoxygenated buffers, the triplet state lifetime of Cy5 has been measured at approximately 51 ± 8 µs. Both quantum yield and lifetime are critical for the quantitative interpretation of fluorescence-based assays and imaging.
Table 2: Fluorescence Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Emission Maximum (λem) | 662 nm | In organic solvents. |
| Fluorescence Quantum Yield (ΦF) | 0.2 | In organic solvents. |
| Triplet State Lifetime | ~51 ± 8 µs | In deoxygenated buffers. |
Investigations into Photostability and Photobleaching Mechanisms of this compound
Cyanine5 is susceptible to light-induced transformations that can lead to photobleaching or the formation of new chemical species with altered spectral properties. One significant phenomenon is the photoconversion of Cy5 into a shorter-wavelength dye, Cy3. This transformation is mediated by singlet oxygen and involves a sequence of carbon-carbon bond breaking and forming events within the polymethine chain, effectively deleting a two-methine unit. The photoconversion ratio at the single-molecule level is relatively low, around 0.024% per Cy5 molecule, but increases with higher local dye concentrations, indicating an intermolecular mechanism. This dye-to-dye transformation is not unique to Cy5 and has been observed in other indocarbocyanine dyes like Alexa Fluor 647 and Cyanine5.5.
Another key mechanistic pathway involves interactions with thiols, which are often present in imaging buffers. A unified mechanism proposes that photoinduced electron transfer (PeT) from a thiolate to the triplet excited state of Cy5 is a crucial initial step. This forms a geminate radical pair. Subsequent bifurcation of this pathway can lead to either photostabilization, through back electron transfer, or the formation of a non-emissive Cy5-thiol adduct, which accounts for the "blinking" or photoswitching behavior exploited in super-resolution microscopy. Transient absorption spectroscopy has been used to identify various transient species in these processes, including the Cy5 triplet state, photooxidized (Cy5+•), and photoreduced (Cy5-•) radicals, and the Cy5-thiol adduct.
Enhancing the photostability of Cy5 is critical for demanding applications like single-molecule imaging. A primary strategy involves the use of triplet-state quenchers (TSQs), which reduce the lifetime of the reactive triplet state, thereby minimizing photobleaching and the production of reactive oxygen species. Common TSQs include cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog).
These agents can be added to the imaging solution, but a more effective approach is the direct covalent conjugation of the TSQ to the fluorophore. This intramolecular stabilization strategy dramatically enhances photostability without significantly altering the native absorption and emission spectra of Cy5. For example, direct coupling of COT, NBA, or Trolox to Cy5 increased the average "on-time" of single molecules by 5- to 12-fold compared to adding millimolar concentrations of the same TSQs to the solution. Spectroscopic evidence confirms that covalently linked COT substantially reduces the lifetime of the Cy5 triplet state, which correlates with the observed enhancements in photostability. Other strategies for improving photostability include the introduction of sulfo groups to reduce aggregation and the use of supramolecular containment methods.
Table 3: Enhancement of Cy5 Photostability by Covalently Linked Triplet-State Quenchers (TSQs)
| Conjugate | Increase in "On-Time" (vs. Cy5 alone) | Change in Quantum Yield |
|---|---|---|
| Cy5-COT | Substantial increase | +25% |
| Cy5-NBA | Substantial increase | Unchanged |
| Cy5-Trolox | Substantial increase | -20% |
Data reflects studies performed under deoxygenated conditions.
Analysis of Environmental Influences on Optical Characteristics and Performance
The optical properties of fluorophores, including Cyanine5 (Cy5) carboxylic acid, are intrinsically linked to their local microenvironment. Factors such as solvent polarity, pH, viscosity, and temperature can significantly modulate the absorption and emission characteristics, fluorescence quantum yield, and lifetime of the dye. Understanding these influences is critical for the accurate interpretation of fluorescence-based assays and for optimizing the performance of Cy5 carboxylic acid in various applications.
Solvent Polarity
The polarity of the solvent plays a crucial role in determining the photophysical behavior of this compound. The electronic structure of cyanine (B1664457) dyes features a delocalized π-electron system that is susceptible to interactions with solvent molecules. These interactions can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.
Generally, the absorption and emission maxima of cyanine dyes are dependent on the refractive index and dielectric constant of the solvent. pku.edu.cn Studies on cyanine dyes have shown that polar solvents can stabilize the excited state, which may lead to an increase in the fluorescence lifetime. researchgate.net For instance, the fluorescence lifetime of Cy5 has been observed to be highest in polar solvents like water, methanol, and acetonitrile. researchgate.net While pristine Cy5 is relatively hydrophobic, the presence of the carboxylic acid group and other substitutions can enhance its solubility and interactions with polar environments. lumiprobe.commdpi.com
Table 1: Effect of Solvent Polarity on the Photophysical Properties of a Cyanine Dye
This table presents generalized data for cyanine dyes to illustrate the impact of solvent polarity. Specific values for this compound may vary.
| Solvent | Polarity (Dielectric Constant) | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Lifetime (τ) |
| Dichloromethane | 9.1 | ~646 nm | ~662 nm | ~1.0 ns |
| Dimethylformamide (DMF) | 36.7 | Varies | Varies | Increased |
| Acetonitrile | 37.5 | Varies | Varies | Increased |
| Methanol | 32.7 | Varies | Varies | Increased |
| Water | 80.1 | Varies | Varies | Highest |
Data compiled from general knowledge on cyanine dyes and specific findings from search results. pku.edu.cnresearchgate.net
pH
The fluorescence of Cyanine5 and its sulfonated derivatives is notably stable across a wide range of pH values. Research indicates that the fluorescence intensity of Cy5 remains nearly constant (varying by less than 5%) in buffer solutions with pH values from 3.5 to 8.3. lumiprobe.com This pH insensitivity is a significant advantage for biological applications, where local pH can vary between different cellular compartments.
Viscosity
The fluorescence quantum yield and lifetime of Cyanine5 are sensitive to the viscosity of the surrounding medium. This phenomenon is attributed to the ability of the cyanine dye structure to undergo intramolecular rotation or twisting in the excited state. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the molecule to return to the ground state, leading to fluorescence quenching. ekb.egnih.gov
As the viscosity of the medium increases, these intramolecular rotations are hindered. ekb.eg This restriction of molecular motion reduces the efficiency of non-radiative decay, causing a larger fraction of excited molecules to relax via fluorescence. The result is a significant enhancement in both fluorescence intensity and lifetime. researchgate.net This relationship is often described by the Förster-Hoffmann equation, which correlates the fluorescence quantum yield (Φ_F) to the medium's viscosity (η). The sensitivity of Cy5's fluorescence to viscosity makes it a useful probe for mapping microviscosity in biological systems. researchgate.net
Table 2: Influence of Viscosity on Cyanine Dye Fluorescence
This table illustrates the general principle of viscosity's effect on fluorescence, as specific quantitative data for this compound is highly dependent on the experimental system (e.g., specific viscogens used).
| Environment | Relative Viscosity | Intramolecular Rotation | Non-Radiative Decay | Fluorescence Intensity / Lifetime |
| Low-viscosity solution | Low | Free / Unrestricted | High | Low |
| High-viscosity solution (e.g., glycerol) | High | Restricted / Hindered | Low | High |
| Conjugated to a macromolecule | High (local) | Restricted | Low | Increased |
| Embedded in a polymer film | High (local) | Restricted | Low | Increased |
Qualitative relationships derived from multiple sources. researchgate.netekb.egnih.gov
Temperature
Temperature can influence the optical performance of this compound through several mechanisms. The primary effect is often coupled with viscosity. As temperature increases, the viscosity of most solvents decreases. This leads to greater freedom for intramolecular rotation and, consequently, a decrease in fluorescence intensity and quantum yield, as described by the viscosity effect. ekb.eg
Beyond its influence on viscosity, temperature can also directly affect the rates of radiative and non-radiative decay. Increased thermal energy can promote vibrational relaxation and other non-radiative processes that compete with fluorescence, leading to thermal quenching. Studies on some cyanine dyes have shown a gradual decrease in fluorescence intensity with increasing temperature, even when viscosity changes are minimal. ekb.eg Furthermore, prolonged exposure to high temperatures can lead to thermal degradation of the cyanine dye structure. acs.org
Table 3: Effect of Temperature on the Fluorescence Intensity of a Cyanine Dye in Glycerol
This table presents representative data for a styryl pyridinium (B92312) dye to demonstrate the typical temperature-dependent fluorescence quenching behavior.
| Temperature (°C) | Relative Fluorescence Intensity |
| 25 | 100% |
| 35 | Decreased |
| 45 | Further Decreased |
| 55 | Significantly Decreased |
| 65 | Low |
Trend based on findings for viscosity and temperature-sensitive dyes. ekb.eg
Molecular Bioconjugation and Probe Engineering with Cyanine5 Carboxylic Acid
Design and Synthesis of Targeted Fluorescent Probes Utilizing Cyanine5 Carboxylic Acid
This compound is a key building block in the synthesis of targeted fluorescent probes. By attaching the Cy5 fluorophore to a molecule with high affinity for a specific biological target, researchers can visualize and track that target within complex environments like living cells.
Ligand-directed targeting involves conjugating Cy5 to a ligand that recognizes a specific receptor or biological structure. The synthesis of these probes often starts with the carboxylic acid form of Cy5, which is then activated or coupled to the targeting ligand.
A notable example is the development of mitochondria-targeting fluorescent dyes. In one study, a novel dye, Cy5-PEG2, was synthesized based on an asymmetric cyanine (B1664457) structure. nih.gov The design incorporated a polyethylene (B3416737) glycol (PEG) linker and a terminal alkyne group, which allows for further modification via click chemistry. nih.gov This probe was designed to selectively accumulate in mitochondria, enabling the monitoring of mitochondrial morphology and dynamics. nih.gov The synthesis involves a multi-step process where the core cyanine structure is built and then functionalized with the targeting and linking moieties. nih.gov Another approach involves creating probes for colocalization studies, where an alkynyl-modified Cy5 is attached to a targeting small molecule via a click reaction to investigate its interaction with specific proteins like AKT. researchgate.net
Antibodies and aptamers are highly specific targeting agents that can be conjugated with Cy5 to create powerful probes for research and diagnostics.
Antibody-Based Conjugates: Monoclonal antibodies can be labeled with Cy5 to create antibody-fluorophore conjugates. nih.gov The most common method for this conjugation is the reaction of Cy5 NHS ester with the primary amines of lysine (B10760008) residues on the antibody. vectorlabs.com These Cy5-labeled antibodies are extensively used in immuno-fluorescence applications, such as flow cytometry, immunofluorescence microscopy, and immunohistochemistry, to detect the expression and localization of specific proteins in cells and tissues. yusiyy.combosterbio.com
Aptamer-Based Conjugates: Aptamers are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity. nih.govbenthamscience.com They are generated through an in vitro process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). nih.gov Cy5 can be attached to aptamers, often at the 3' or 5' end, using the same post-synthetic modification chemistry as for other oligonucleotides. mdpi.com These Cy5-aptamer conjugates serve as fluorescent probes in various biosensing platforms, including lateral flow assays and cell imaging, offering a stable and specific alternative to antibodies. nih.govojp.gov
Integration into Advanced Probe Architectures
The versatile structure of Cyanine5 (Cy5) carboxylic acid, featuring a reactive carboxyl group, allows for its covalent linkage to a wide array of biomolecules. This capability is fundamental to its integration into sophisticated fluorescent probes designed for specific biological investigations. These advanced architectures leverage the photophysical properties of the Cy5 fluorophore to create sensors that can report on molecular interactions, enzymatic activity, and local environmental conditions.
Förster Resonance Energy Transfer (FRET) Pair Design and Implementation
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 10-100 Å). nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes in biomolecules. nih.govaddgene.org Cyanine5 is frequently employed as the acceptor molecule in FRET pairs due to its strong absorption in the red region of the spectrum, which overlaps well with the emission spectra of many suitable donor fluorophores. researchgate.netresearchgate.net
The design of effective FRET pairs involving Cyanine5 requires careful selection of a donor dye. The most common donor for Cy5 is Cyanine3 (Cy3). The Cy3/Cy5 pair is widely used in single-molecule studies and for labeling nucleic acids and proteins. researchgate.netresearchgate.net The emission spectrum of the donor (Cy3) must significantly overlap with the absorption spectrum of the acceptor (Cy5) to ensure efficient energy transfer. cpcscientific.com When the donor is excited, it can transfer its energy to the acceptor, which then emits fluorescence at its own characteristic longer wavelength. This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission. researchgate.netresearchgate.net
Other cyanine dyes, such as Cy3.5, have also been characterized as effective donors for acceptors like Cy5.5 (a derivative of Cy5), expanding the toolkit for multi-pair FRET studies. nih.govacs.org The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a critical parameter for any FRET pair and has been determined for various dye combinations conjugated to biomolecules like DNA. researchgate.net
| Donor | Acceptor | Donor Ex/Em (nm) | Acceptor Ex/Em (nm) | Förster Distance (R₀) in Å | Typical Application |
|---|---|---|---|---|---|
| Cyanine3 (Cy3) | Cyanine5 (Cy5) | ~550 / ~570 | ~649 / ~670 | 50 - 60 | Nucleic acid hybridization, protein conformational changes researchgate.netresearchgate.net |
| Fluorescein (B123965) (FITC) | Cyanine5 (Cy5) | ~495 / ~517 | ~649 / ~670 | ~56 | Protein-protein interactions |
| Cyanine3.5 (Cy3.5) | Cyanine5.5 (Cy5.5) | ~581 / ~594 | ~675 / ~694 | ~60 | Single-molecule studies of nucleosomes nih.gov |
| Cyan-emitting Fluorescent Proteins (CFP) | Cyanine5 (Cy5) | ~440 / ~495 | ~649 / ~670 | Variable | In vivo protein interaction studies nih.gov |
Implementation of Cy5 carboxylic acid in FRET probes involves its conjugation to a molecule of interest, while the donor dye is attached to an interacting partner or a different site on the same molecule. For instance, in a probe designed to detect peroxynitrite (ONOO⁻), a Cy3 donor and a Cy5 acceptor were linked together. nih.govrsc.org In its native state, the probe exhibited strong FRET. However, upon interaction with peroxynitrite, the Cy5 moiety was oxidized, disrupting FRET and leading to a ratiometric change in the fluorescence signal. nih.govrsc.org
Development of Activatable and Environmentally Responsive Fluorescent Probes
Activatable Probes
Activatable probes, also known as "smart" or "turn-on" probes, are designed to be fluorescently silent or quenched until they interact with a specific target, often an enzyme. nih.govrsc.orgraineslab.com This activation mechanism provides a high signal-to-background ratio, making them ideal for sensitive detection in complex biological environments. nih.govnih.gov
This compound can be incorporated into such probes where its fluorescence is initially quenched. A common strategy involves linking Cy5 to a quencher molecule via a peptide sequence that is a substrate for a specific enzyme. cpcscientific.comnih.gov In the intact probe, the proximity of the quencher to the Cy5 fluorophore suppresses its emission. When the target enzyme cleaves the peptide linker, the Cy5 is released from the quencher, leading to a significant increase in fluorescence. nih.gov
This design has been successfully used to create probes for various enzymes implicated in diseases like cancer. For example, probes have been developed where multiple Cy5.5 fluorophores (a Cy5 analog) are attached to a poly-L-lysine (PL) backbone. nih.gov The high density of the fluorophores on the backbone leads to self-quenching. Upon degradation of the backbone by proteases like cathepsins, the individual dye fragments are liberated, restoring fluorescence. This approach has been used to image tumor-associated protease activity in vivo. nih.gov
| Probe Design Principle | Target Enzyme | Activation Mechanism | Fluorophore/Quencher Pair |
|---|---|---|---|
| Peptide-linked FRET pair | Matrix Metalloproteinase-7 (MMP-7) | Enzymatic cleavage of the peptide linker separates the fluorophore and quencher, disrupting FRET-based quenching. nih.gov | Cy5.5 / QSY21 cpcscientific.com |
| Self-quenched polymer backbone | Cathepsins B, H, L; Trypsin | Enzymatic degradation of the polymer backbone releases fluorophore-conjugated fragments, relieving self-quenching. nih.gov | Cy5.5 (multiple units) |
| Dual-enzyme activation | Multiple cancer-specific enzymes | Requires the activity of two different enzymes to trigger a "turn-on" fluorescence signal, operating as an AND logic gate for higher selectivity. digitellinc.com | Red-emitting fluorophore scaffold |
Environmentally Responsive Probes
The fluorescence properties of cyanine dyes, including Cy5, can be sensitive to their local microenvironment. This sensitivity can be exploited to create probes that report on changes in polarity, viscosity, or binding events. researchgate.netd-nb.info These probes can change their fluorescence intensity, lifetime, or emission spectrum in response to environmental shifts.
For example, a probe consisting of cholesterol linked to Cy5 (Chol-PEG-Cy5) was developed for wash-free labeling of cell plasma membranes. researchgate.net In aqueous solutions, the probes form aggregates, leading to significant fluorescence quenching through intermolecular resonance energy transfer. When the probe anchors into the lipid bilayer of the plasma membrane via the cholesterol moiety, the individual probe molecules diffuse laterally. This separation weakens the quenching effect and results in a "turn-on" fluorescence emission, allowing for clear visualization of the cell surface. researchgate.net
Another approach involves designing fluorophores that can reversibly switch between two different fluorescent states in response to their environment. d-nb.info While not always based on Cy5 itself, the principles can be applied to cyanine dye structures. These probes might exist in an equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, zwitterionic form. Binding to a target protein can shift this equilibrium, leading to a dramatic change in fluorescence, which can be used for ratiometric imaging of analytes like calcium ions or specific proteins. d-nb.info
Applications of Cyanine5 Carboxylic Acid in Cellular and Molecular Biology Research
Cellular Imaging and Dynamics Studies
The fluorescent properties of Cy5 carboxylic acid make it a staple in cellular imaging, enabling researchers to observe intricate cellular processes in real-time. peg.ink
Live-Cell Imaging Methodologies and Temporal Resolution Capabilities
Cyanine5 carboxylic acid is employed in live-cell imaging to label and observe the morphology, structure, and dynamics of cells. peg.ink It can be reacted with amino groups on the cell membrane to achieve fluorescent labeling. peg.inkpeg.ink This methodology allows for the real-time monitoring of dynamic cellular events.
A notable characteristic of Cy5 is its potential for photoconversion. Upon photoexcitation, Cy5 can convert to Cyanine3 (Cy3), a process that involves the shortening of its polymethine chain. acs.orgnih.gov This transformation from a red-emitting dye to a green-emitting one can be exploited for advanced imaging techniques. acs.org This photoconversion phenomenon, which can be induced by laser illumination or even ambient light, allows for a form of photoactivation that can be used for high-density, single-particle tracking in living cells. acs.orgnih.gov By converting a sparse subset of Cy5-labeled molecules to Cy3, their movement can be tracked with high precision over time, offering enhanced temporal resolution in dynamic studies. acs.org
Organelle-Specific Labeling and Tracking (e.g., Mitochondria-Targeted Probes)
Cyanine (B1664457) dyes, including Cy5, have demonstrated a tendency to accumulate in mitochondria, the powerhouses of the cell. rsc.orgrsc.orgnih.gov This intrinsic property makes Cy5 carboxylic acid a valuable tool for labeling and tracking these vital organelles. Studies have shown that Cy5, when incubated with cells, results in filamentous staining patterns that are highly indicative of mitochondrial accumulation. rsc.org
The targeting of Cy5 to mitochondria is a key application in studying cellular health and function. For instance, Cy5-labeled polymers have been shown to be targeted to mitochondria, a process influenced by the specific chemical structure of the dye. monash.edu This organelle-specific labeling allows researchers to deliver molecular cargoes directly to the mitochondria to study their function or to induce specific cellular effects, which is particularly relevant in cancer research. rsc.orgrsc.orgnih.gov
| Probe Type | Target Organelle | Application | Key Findings |
| Cy5 Carboxylic Acid | Mitochondria | Live-cell imaging and tracking | Shows filamentous staining indicative of mitochondrial accumulation. rsc.org |
| Cy5-labeled Polymers | Mitochondria | Targeted delivery and imaging | The dye directs the polymer to the mitochondria, influencing cellular fate. monash.edu |
| Cy5-PEG2 | Mitochondria | Real-time monitoring and in vivo brain imaging | Selectively accumulates in mitochondria and can cross the blood-brain barrier. nih.gov |
Cell Tracking and Migration Assays in In Vitro and Non-Human In Vivo Models
Fluorescent labeling with Cy5 carboxylic acid is a common method for cell tracking. peg.inkpeg.ink By reacting the dye with amino acid residues on the cell surface, cells can be labeled and their movements tracked both in culture dishes (in vitro) and within living organisms (in vivo), such as mice. peg.inkalfa-chemistry.com This technique is instrumental in studies of cell migration, proliferation, and cell-cell interactions. peg.ink
For example, the photoconversion property of Cy5 has been developed into a technique called Phototruncation-Assisted Cell Tracking (PACT). This method allows for the spatiotemporal labeling of a specific cell population by converting the far-red Cy5 fluorescence to the red Cy3 fluorescence, enabling precise tracking of immune cell migration from tumors to lymph nodes in animal models. nih.gov
Neuronal Synaptic Labeling and Neurotransmission Pathway Research
In neuroscience, Cy5 carboxylic acid can be used to label neuronal synapses, the junctions where nerve signals are transmitted. peg.inkpeg.ink By conjugating the dye to molecules that bind to synaptic components, such as acetylcholinesterase, researchers can visualize the morphology of synapses and study the mechanisms of neurotransmission. peg.ink The ability to monitor changes in membrane potential is crucial for understanding neuronal activity, and cyanine dyes are among the small organic molecules used as voltage sensors for this purpose. frontiersin.org This provides an important tool for investigating the complex communication networks within the nervous system. peg.ink
Molecular Interactions and Signaling Pathway Research
This compound is also a powerful tool for studying interactions between molecules and dissecting signaling pathways. By labeling a specific protein, nucleic acid, or other biomolecule, its binding partners and downstream effects can be investigated. aatbio.comfishersci.com
For instance, Förster Resonance Energy Transfer (FRET) is a technique that can detect the proximity of two molecules. Cy5 is often used as an acceptor molecule in a FRET pair with a donor dye like Cy3. rsc.org When the two labeled molecules interact and come close to each other, energy is transferred from the donor to the acceptor, resulting in a change in fluorescence that signals the interaction. This approach is widely used to study protein-protein interactions, conformational changes in proteins, and other dynamic molecular events.
Furthermore, by tracking the location and concentration of Cy5-labeled molecules within the cell, researchers can gain insights into signaling cascades. For example, observing the translocation of a labeled protein from the cytoplasm to the nucleus can indicate the activation of a specific signaling pathway.
Protein-Protein Interaction Studies
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, and Cy5-based fluorescence techniques offer powerful methods for their investigation. acs.org Proteins of interest can be labeled with Cy5, often by converting the carboxylic acid to a more reactive form like an N-hydroxysuccinimide (NHS) ester, which then couples to primary amines on the protein. lumiprobe.comwindows.net
One such method is Fluorescence Cross-Correlation Spectroscopy (FCCS), which measures the coincident movement of two differently labeled molecules through a tiny observation volume. In a study of the proto-oncogenes c-Fos and c-Jun, which heterodimerize to form the AP-1 transcription factor, one protein was labeled with Cy5 and the other with Rhodamine Green. By analyzing the cross-correlation of their fluorescent signals, the dissociation constant (Kd) for their interaction was determined to be 7 x 10⁻⁸ M. oup.com
Another technique, Protein-Induced Fluorescence Enhancement (PIFE), leverages the photophysical properties of cyanine dyes like Cy5. biorxiv.org When an unlabeled protein binds to a DNA molecule near a Cy5 label, it sterically hinders the dye's photo-isomerization, leading to an increase in fluorescence brightness. biorxiv.org This allows for the detection of protein-DNA and, by extension, protein-protein interactions on a DNA scaffold without needing to label the protein itself. biorxiv.org These methods provide a sensitive, quantitative framework for analyzing the dynamics and affinity of protein interactions in solution. acs.orgoup.com
| Interaction Studied | Technique | Cy5-Labeled Component | Binding Partner | Dissociation Constant (Kd) |
| c-Fos / c-Jun Dimerization | FCCS | c-Fos or c-Jun | c-Jun or c-Fos | 7 x 10⁻⁸ M oup.com |
| Calmodulin / Calcineurin Aα | FCCS | Calcineurin Aα | Calmodulin | 2-5 x 10⁻⁷ M oup.com |
Enzyme Activity Monitoring and Protease Assays
This compound is a versatile scaffold for creating probes to monitor enzyme activity, particularly for proteases, which are involved in numerous physiological and pathological processes. yusiyy.comnih.gov Assays often employ substrates labeled with a Cy5 fluorophore and a quencher molecule. In this configuration, the substrate is non-fluorescent due to Förster Resonance Energy Transfer (FRET). Upon cleavage of the substrate by a specific protease, the Cy5 dye and quencher are separated, leading to a detectable increase in fluorescence that is proportional to enzyme activity. researchgate.net
Activity-based probes (ABPs) represent another advanced application. These probes consist of a reactive group that covalently binds to the active site of a specific enzyme, a specific recognition sequence, and a reporter tag like Cy5. For instance, Cy5-labeled ABPs have been designed to selectively target and label specific proteases such as legumain, cathepsin L, and cathepsin B. nih.gov Researchers can visualize the active enzyme population within complex biological samples, such as cell lysates, by incubating the sample with a Cy5-labeled ABP and then analyzing the results via SDS-PAGE and fluorescence imaging. nih.gov This approach was used to verify that specific Cy5 probes selectively labeled their target proteases in THP-1 cells. nih.gov
| Assay Type | Principle | Target Enzyme Example | Detection Method |
| FRET-Based Assay | Cleavage of a Cy5-quencher labeled peptide substrate restores fluorescence. researchgate.net | Various Proteases | Fluorescence Intensity Measurement |
| Activity-Based Probes (ABPs) | Covalent labeling of the active enzyme with a Cy5-tagged probe. nih.gov | Cathepsins, Legumain | In-gel Fluorescence Scanning |
Receptor Binding and Ligand Internalization Dynamics Assays
Labeling ligands with Cy5 is a powerful strategy for studying receptor binding and the subsequent cellular trafficking of ligand-receptor complexes. The intense fluorescence of Cy5 allows for sensitive detection and visualization of these processes.
Saturation binding assays using Cy5-labeled ligands can be used to determine the binding affinity (Kd) of a ligand for its receptor. For example, a Cy5-labeled derivative of the opioid receptor ligand CACO was used to measure binding to SNAP-tagged mu-opioid receptors (MOPs) expressed in HEK293 cells. researchgate.net The binding affinity was determined to be 295 ± 141 nM. researchgate.net Such assays are crucial for characterizing the pharmacological properties of new ligands.
Furthermore, Cy5-labeled molecules can be used to track ligand internalization. The uptake of a Cy5-labeled macromolecule conjugate (diABZI-DMA-Cy5) was shown to be an active endocytic process, as internalization was almost completely inhibited at 4°C. acs.org Confocal microscopy can then be used to visualize the subcellular localization of the internalized ligand, providing insights into its trafficking pathways. For example, studies have tracked whether a Cy5-labeled compound colocalizes with specific organelle markers, such as those for the endoplasmic reticulum or lysosomes, to elucidate its intracellular fate. acs.org
Nucleic Acid-Based Research Applications
The carboxylic acid group of Cyanine5 can be activated to conjugate the dye to nucleic acids, creating essential probes for molecular diagnostics and gene expression studies. yusiyy.compeg.ink
In Situ Hybridization and Gene Expression Analysis
Fluorescence in situ hybridization (FISH) utilizes fluorescently labeled nucleic acid probes to detect specific DNA or RNA sequences within cells and tissues, providing spatial information about gene expression and chromosome organization. yusiyy.compeg.ink Probes conjugated with this compound are frequently used in these experiments. peg.ink For example, a Cy5-labeled DNA probe can be used to identify the location of a target gene on a chromosome or to measure the expression level of a specific mRNA molecule in different cell types within a tissue sample. yusiyy.compeg.ink
In the field of genomics, Cy5 is a cornerstone of DNA microarray technology for large-scale gene expression analysis. nih.gov In a typical two-color microarray experiment, cDNA from a test sample is labeled with one dye (e.g., Cy5), and cDNA from a reference sample is labeled with another (e.g., Cyanine 3). The labeled samples are then co-hybridized to a microarray chip containing thousands of known gene sequences. The ratio of the Cy5 to Cy3 fluorescence intensity for each spot on the array indicates the relative expression level of that gene in the test sample compared to the reference. Studies have shown high correlation coefficients (above 0.9) between different dye combinations, including Cy5, on cDNA arrays, validating their use for simultaneous gene expression profiling. nih.gov
PCR-Based Detection and Genotyping Methodologies (e.g., SNP analysis)
This compound is used to create labeled primers and probes for various polymerase chain reaction (PCR) applications. peg.ink By incorporating a Cy5 label, the amplification of a specific DNA sequence can be monitored in real-time or detected at the end of the reaction. peg.ink This is valuable for gene detection, mutation analysis, and quantifying viral load. peg.ink
One significant application is in single nucleotide polymorphism (SNP) analysis. peg.ink SNPs are variations at a single position in a DNA sequence among individuals. Cy5-labeled probes can be designed to bind preferentially to one allele over another, allowing for the differentiation of genotypes based on fluorescence signals. In situ reverse transcriptase-polymerase chain reaction (RT-PCR), a technique that enhances the sensitivity of detecting low-abundance mRNA, has successfully used primers tagged with Cy5 to allow for direct visualization of the amplified product by fluorescence microscopy. nih.gov This modification increases specificity and enables rapid detection of cellular mRNA. nih.gov
Development of Analyte-Responsive Chemosensors
The spectral properties of cyanine dyes can be sensitive to their local environment, a characteristic that has been exploited to develop chemosensors for specific analytes. The interaction between the cyanine dye and an analyte can induce a change in its absorption or fluorescence properties, such as a color shift or a change in fluorescence intensity, enabling detection.
A derivative, sulfo-Cy5 carboxylic acid, has been investigated as a colorimetric chemosensor for metal cations. mdpi.comresearchgate.net In an acetonitrile (B52724) solution, this compound is blue. Upon the addition of certain metal ions, a distinct and visible color change occurs. mdpi.com Specifically, in the presence of copper (Cu²⁺) and iron (Fe³⁺) ions, the solution becomes colorless. mdpi.comresearchgate.net This strong chromogenic response allows for the naked-eye detection of these specific metal ions. Spectrophotometric titrations confirmed that sulfo-Cy5 carboxylic acid can detect Cu²⁺ and Fe³⁺ with remarkable sensitivity, highlighting its potential for use in environmental and biological sensing applications. mdpi.com
| Chemosensor | Target Analytes | Solvent | Observed Response |
| Sulfo-Cy5 carboxylic acid | Cu²⁺, Fe³⁺ | Acetonitrile | Color change from blue to colorless mdpi.comresearchgate.net |
| Sulfo-Cy5 carboxylic acid | Hg²⁺, Ca²⁺, Pb²⁺ | Acetonitrile | Color change from blue to darker blue mdpi.com |
Metal Ion Detection Strategies (e.g., Cu2+, Fe3+ sensing)
The structural framework of cyanine dyes can be modified to create chemosensors for metal ion recognition. mdpi.comresearchgate.net Interactions between metal ions and the cyanine dye can induce a color change, which is associated with the delocalization of π electrons, enabling straightforward colorimetric detection. mdpi.comresearchgate.net
A sulfonated pentamethine cyanine dye, sulfo-Cy5 carboxylic acid, has been investigated as a colorimetric chemosensor for detecting metal cations that are relevant to biology and the environment. mdpi.comresearchgate.net In the presence of copper (Cu²⁺) and iron (Fe³⁺) ions in an acetonitrile solution, this dye exhibits a distinct and highly sensitive colorimetric response, changing from a vibrant blue to colorless. mdpi.comresearchgate.net This change is observable by the naked eye and can be quantified using spectrophotometry. mdpi.com
The sensing mechanism involves a decrease in the intensity of the dye's longest wavelength absorption band at 651 nm upon the addition of the metal cations. mdpi.com The high sensitivity of sulfo-Cy5 carboxylic acid is notable, as only a small number of equivalents of Cu²⁺ and Fe³⁺ are required to produce a significant color change, highlighting its potential for effective metal ion detection. mdpi.com
| Property | Value/Observation |
|---|---|
| Maximum Absorption Wavelength (λmax) | 651 nm |
| Molar Absorptivity (log ε) | 4.99 |
| Maximum Emission Wavelength (λem) | 672 nm |
| Fluorescence Quantum Yield (ΦF) | 0.30 |
| Stokes' Shift (Δλ) | 21 nm |
| Target Analytes | Cu²⁺, Fe³⁺ |
| Colorimetric Response | Blue to Colorless |
pH-Sensitive Probe Development and Applications
Cyanine5 (Cy5) is often utilized in the development of pH-sensitive probes due to its fluorescence stability across a wide pH range, making it an excellent internal standard for ratiometric sensing. nih.gov Ratiometric probes offer a significant advantage by providing a built-in correction for variations in probe concentration, excitation intensity, and detection efficiency.
One such application involves a 2′-OMe RNA-based ratiometric pH probe designed to monitor the uptake and endosomal escape of siRNA. nih.gov In this design, the RNA oligonucleotide is labeled at its 5'-end with a pH-sensitive fluorophore, 6-carboxyfluorescein (B556484) (FAM), and at its 3'-end with the pH-invariant Cy5. nih.gov As the probe moves from the acidic environment of the endosome (pH 4.5-6.5) to the slightly basic cytoplasm (pH ~7.4), the fluorescence intensity of FAM increases significantly, while the Cy5 fluorescence remains constant. nih.gov This change in the FAM/Cy5 fluorescence ratio allows for quantitative measurement of the pH of the surrounding microenvironment. nih.gov The duplex form of this probe demonstrated a 48.9-fold increase in FAM fluorescence when transitioning from pH 4.5 to pH 8.0. nih.gov
In addition to its role as a stable reference dye, cyanine derivatives themselves can be pH-sensitive. CypHer 5, for example, is a pH-sensitive cyanine derivative that is fluorescent in acidic environments like lysosomes but non-fluorescent at neutral pH. medchemexpress.com This property is exploited to monitor the internalization of G-protein coupled receptors (GPCRs) into the acidic endosomal pathway. medchemexpress.com
| Component | Function | Key Feature |
|---|---|---|
| 5'-FAM (6-carboxyfluorescein) | pH-sensitive reporter | Fluorescence intensity increases with increasing pH. |
| 3'-Cy5 (Cyanine 5) | pH-invariant internal standard | Provides stable fluorescence for ratiometric measurement. |
| Probe Type | 2′-OMe RNA-based oligonucleotide | Allows for monitoring nucleic acid delivery. |
| Dynamic Range | 48.9-fold FAM signal enhancement (pH 4.5 to 8.0) | Enables quantitative pH measurement in cellular compartments. |
Reactive Oxygen Species (ROS) Sensing and Oxidative Stress Research
The cyanine polyene structure is susceptible to reaction with potent oxidants, a characteristic that has been creatively harnessed for the development of fluorescent probes for reactive oxygen species (ROS). nih.gov Overproduction of ROS is linked to oxidative stress and the pathogenesis of numerous diseases, making probes that can visualize ROS valuable tools for research and diagnostics. acs.org
One strategy involves using hydrocyanines, which are reduced, non-fluorescent forms of cyanine dyes. nih.gov Upon reaction with ROS such as superoxide (B77818) or the hydroxyl radical, these molecules are oxidized back to the fluorescent cyanine form. nih.gov For instance, hydro-Cy5 becomes fluorescent at approximately 660 nm after reacting with these specific ROS, allowing for their detection. nih.gov These probes are designed to be cell-permeable in their reduced state and become charged and membrane-impermeable after oxidation, causing them to accumulate within cells that are experiencing oxidative stress. nih.gov
Another approach utilizes a probe consisting of two different cyanine dyes connected by a linker, with each dye possessing differential reactivity towards ROS. acs.org In this design, the more easily oxidized cyanine dye acts as an intramolecular quencher for the more stable cyanine dye. When the probe encounters ROS, the susceptible dye is destroyed, which in turn releases the quenching effect and activates the fluorescence of the more stable dye. acs.org This "off-on" switching mechanism has been successfully used to detect ROS produced by cells and to image oxidative stress in a mouse model of peritonitis. acs.org The oxidative reactivity of cyanine dyes like Cy5 has also been used to sense other reactive species, such as hypochlorous acid. nih.gov
| Probe Type | Sensing Mechanism | Detected ROS | Example |
|---|---|---|---|
| Hydrocyanine | Oxidation from non-fluorescent to fluorescent form | Superoxide, Hydroxyl radical | hydro-Cy5 |
| Dual-Cyanine Probe | ROS-mediated destruction of a quencher dye to release fluorescence | General ROS/Oxidative Stress | FOSCY-1 |
| Heptamethine Cyanine | Oxidation of the polyene chain | Hypochlorous acid | - |
Advanced Imaging Modalities and Methodological Innovations Employing Cyanine5 Carboxylic Acid
Super-Resolution Microscopy Techniques (e.g., STORM, dSTORM)
Stochastic Optical Reconstruction Microscopy (STORM) and its variant, direct STORM (dSTORM), are super-resolution techniques that surpass the diffraction limit of light to achieve nanoscale resolution, often in the range of 20-30 nm. nih.govnih.gov Cyanine5 and its derivatives are among the most effective and widely used fluorophores for these methods, prized for their excellent photoswitching characteristics, high photon output, and favorable signal-to-background ratio. nih.gov
Single-Molecule Localization Microscopy (SMLM) techniques like STORM and dSTORM operate on the principle of temporally separating the fluorescence of individual molecules. nih.gov In a densely labeled sample, conventional microscopy cannot resolve individual emitters because their point spread functions (PSFs)—the diffraction-limited image of a point source—overlap significantly. nih.gov SMLM circumvents this by ensuring that, at any given moment, only a sparse, optically resolvable subset of fluorophores is actively emitting light.
The process involves acquiring thousands of image frames. In each frame, the few active Cy5 molecules are imaged, and the center of their respective PSFs is calculated with high precision (typically to within a few nanometers). nih.gov After localization, these molecules are either photobleached or switched off. This cycle is repeated until a sufficient number of localizations have been collected. A final super-resolution image is then constructed by plotting the precise coordinates of all localized molecules. researchgate.net Cy5 is particularly well-suited for this, as it can be induced to "blink"—stochastically switching between a fluorescent "on" state and a non-fluorescent "off" state—allowing for the sequential imaging and localization required to build the final high-resolution image. nih.govmicroscopyu.com
The ability to achieve high-density imaging in STORM/dSTORM is critically dependent on the reversible photoswitching of the fluorescent probes. For Cy5, this photoswitching is typically achieved by imaging in the presence of a specific buffer containing a primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), and an oxygen scavenging system. nih.govnih.gov
The mechanism involves the following key steps:
Excitation and Emission: Illumination with a red laser (e.g., ~647 nm) excites the Cy5 molecule, leading to fluorescence emission. microscopyu.com
Switching to the Dark State: The same red light can also drive the excited Cy5 molecule into a long-lived, non-fluorescent dark state. This process is greatly facilitated by the presence of a thiol. The dark state is understood to be a covalent adduct formed between the thiol and the polymethine bridge of the Cy5 dye, which disrupts the conjugated π-electron system responsible for fluorescence. nih.govmicroscopyu.comresearchgate.net
Reactivation to the Fluorescent State: The Cy5 molecule can be returned to its fluorescent state by illumination with a lower wavelength light, typically in the UV-Violet range (e.g., 405 nm). nih.govmicroscopyu.com This light provides the energy to break the thiol-dye bond, restoring the fluorophore's structure and fluorescence capability.
This controllable and reversible cycling between the fluorescent and dark states allows for the precise regulation of the number of "on" molecules per frame, which is essential for high-quality image reconstruction. nih.gov The robust photoswitching of Cy5 enables hundreds of switching cycles before permanent photobleaching, yielding thousands of photons per cycle, which is crucial for achieving high localization precision. nih.gov
Table 1: Photophysical Characteristics of Cy5 for dSTORM Imaging
| Parameter | Typical Value/Characteristic | Significance for dSTORM |
|---|---|---|
| Excitation Maximum | ~649 nm | Efficient excitation with commonly available red lasers. hubspotusercontent40.net |
| Emission Maximum | ~670 nm | Emission in the far-red spectrum reduces cellular autofluorescence. hubspotusercontent40.net |
| Photon Output per Cycle | High (can be thousands) | High photon counts are essential for high localization precision. nih.govnih.gov |
| On-Off Duty Cycle | Low | A low fraction of time spent in the "on" state ensures a sparse subset of active molecules, preventing spatial overlap. nih.gov |
| Switching Cycles | High (hundreds) | Allows for the collection of a large number of localizations from a single molecule, improving image quality. nih.gov |
| Photoswitching Mechanism | Thiol-dependent adduct formation | Enables robust and controllable switching between fluorescent and dark states. nih.govmicroscopyu.com |
Fluorescence Resonance Energy Transfer (FRET) Applications in Complex Systems
FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). ulab360.com This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the 1-10 nanometer range, making it a powerful tool for studying molecular interactions and conformational changes. elifesciences.org Cy5 carboxylic acid is frequently employed as an acceptor fluorophore in FRET studies due to its spectral properties. pnas.orgresearchgate.net
The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. Cy5 is an excellent FRET acceptor for a variety of commonly used donors, such as Cyanine3 (Cy3), Tetramethylrhodamine (TMR), and Alexa Fluor 555, because its absorption spectrum significantly overlaps with the emission spectra of these donors. ulab360.compnas.orgresearchgate.net This spectral overlap is a key requirement for efficient energy transfer.
The efficiency of FRET is characterized by the Förster distance (R₀), which is the distance at which energy transfer efficiency is 50%. pnas.org The R₀ value depends on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two dyes. The Cy3-Cy5 pair is one of the most widely used in single-molecule FRET studies, with a typical R₀ of 5-6 nm, making it suitable for probing distances relevant to the dimensions of many biological macromolecules. pnas.orgresearchgate.net
Table 2: Common FRET Pairs Involving Cyanine5 and Their Förster Distances (R₀)
| Donor | Acceptor | Förster Distance (R₀) | Application Context |
|---|---|---|---|
| Cyanine3 (Cy3) | Cyanine5 | ~5.4 nm | Protein and nucleic acid conformational dynamics. researchgate.netnih.gov |
| Tetramethylrhodamine (TMR) | Cyanine5 | ~5.3 nm | Studies of enzyme mechanisms and protein dynamics. pnas.org |
| Alexa Fluor 555 | Cyanine5 | ~6.0 nm | General biomolecular interaction and structural studies. |
| Cyanine3.5 (Cy3.5) | Cyanine5.5 | ~6.7 nm | Characterized for studies of nucleic acids and nucleosomes. nih.govresearchgate.net |
Note: R₀ values can vary slightly depending on the local environment and conjugation chemistry.
Single-molecule FRET (smFRET) has emerged as a powerful technique for observing the structural dynamics of individual biomolecules in real-time. elifesciences.org By site-specifically labeling a biomolecule with a donor and a Cy5 acceptor, researchers can monitor changes in intramolecular distances as fluctuations in FRET efficiency. pnas.orgresearchgate.net
For instance, smFRET has been used to study the conformational changes associated with enzyme catalysis, protein folding, and the operation of molecular machines. pnas.orgnih.gov In a typical experiment, a protein might be labeled with Cy3 (donor) at one site and Cy5 (acceptor) at another. researchgate.net When the protein undergoes a conformational change that brings these two sites closer together, the FRET efficiency increases, resulting in decreased donor fluorescence and increased acceptor fluorescence. Conversely, a conformational change that separates the sites leads to a decrease in FRET efficiency. By tracking these changes over time for a single molecule, a detailed picture of its dynamic behavior can be constructed. nih.govjove.com
FRET-based assays using Cy5 are increasingly being used to assess the stability of nanoparticle-based drug delivery systems and to monitor the release of their cargo. mdpi.com The underlying principle involves co-encapsulating a FRET donor-acceptor pair, such as Cy3.5 and Cy5, within the nanoparticle. mdpi.comnih.gov
When the nanoparticle is intact, the donor and acceptor are held in close proximity, resulting in a strong FRET signal (i.e., emission from Cy5 upon excitation of the donor). mdpi.com If the nanoparticle disassembles or swells in the biological environment, the dyes diffuse apart. This increase in distance leads to a significant decrease or complete loss of the FRET signal. mdpi.comrsc.org By monitoring the ratiometric change in donor and acceptor fluorescence, the integrity of the nanoparticle and the kinetics of cargo release can be quantified in real-time, both in vitro and in vivo. mdpi.comrutgers.edu This provides crucial information for the rational design and optimization of nanomedicines.
Preclinical In Vivo Imaging Applications in Animal Models
Cyanine5 (Cy5) carboxylic acid is a key fluorescent dye in preclinical research, enabling a wide range of in vivo imaging applications in animal models. Its near-infrared (NIR) emission properties are advantageous for in vivo studies, as light in this region (650–900 nm) experiences reduced absorption and scattering by biological tissues, allowing for deeper penetration and improved signal-to-noise ratios compared to visible light fluorophores. acs.org
Whole-Body Fluorescence Imaging for Biodistribution and Pharmacokinetics (Preclinical)
Whole-body fluorescence imaging is a fundamental tool in preclinical research to non-invasively monitor the distribution, accumulation, and clearance of therapeutic and diagnostic agents in real-time. nih.govnih.gov Cy5 carboxylic acid, and its derivatives like Cy5.5, are frequently used as labels for these studies due to their favorable NIR fluorescence characteristics. nih.gov By conjugating Cy5 to molecules of interest—ranging from small molecules and peptides to large antibodies and nanoparticles—researchers can track their journey throughout the animal model. plos.org
Pharmacokinetic (PK) and biodistribution (BD) studies are essential for characterizing fluorescent agents. researchgate.net Techniques such as Fluorescence Molecular Tomography (FMT) and cryo-fluorescence tomography (CFT) provide quantitative, three-dimensional data on the concentration of the Cy5-labeled agent in various organs over time. plos.orgemitimaging.com These studies reveal critical information about an agent's circulation half-life, sites of off-target accumulation, and routes of clearance (e.g., renal or hepatic). plos.org
For instance, studies involving Cy5-labeled nanoparticles have been conducted to understand how factors like surface topography affect their circulation profiles. researchgate.net Ex vivo analysis of organs following imaging sessions confirms the in vivo findings and provides a detailed final-point distribution map. researchgate.net This data is crucial for assessing the efficacy and potential toxicity of novel drug delivery systems and imaging probes before they can be considered for further development. researchgate.net
Table 1: Representative Pharmacokinetic Parameters of Cy5-Labeled Nanoparticles in a Preclinical Model
This table summarizes pharmacokinetic data from a study investigating the in vivo behavior of Cy5-labeled nanoparticles with different surface topographies in mice. The data illustrates how fluorescence imaging is used to derive key parameters like circulation half-life and organ accumulation.
| Nanoparticle Surface | Circulation Half-Life (hours) | Area Under the Curve (AUC) (0-48h) | Primary Accumulation Site (48h post-injection) | Reference |
|---|---|---|---|---|
| Smooth | ~5 | Lower Value | Liver | researchgate.net |
| Rough | ~15 | Higher Value | Liver | researchgate.net |
Tumor-Targeted Imaging and Margin Delineation Research (Preclinical)
A significant application of Cy5 carboxylic acid in preclinical cancer research is in tumor-targeted imaging. The dye is conjugated to targeting ligands, such as antibodies or peptides, that specifically bind to biomarkers overexpressed on the surface of cancer cells. acs.orgnih.gov This strategy enhances the contrast between malignant and healthy tissue, allowing for the sensitive and specific visualization of tumors.
In animal models, Cy5-labeled probes have been successfully used to detect and delineate primary and metastatic tumors. nih.gov For example, Cy5.5 conjugated to nanoparticles targeting the urokinase plasminogen activator receptor (uPAR) clearly delineated pancreatic tumor lesions in mice. nih.gov The sustained and high-level fluorescence signal in the tumor compared to surrounding tissues demonstrates the potential of these targeted probes. nih.gov
Furthermore, this technology is being actively investigated for its utility in fluorescence-guided surgery. Precise delineation of tumor margins is critical for successful cancer resection. nih.govresearchgate.net Preclinical studies explore the use of Cy5-labeled agents to "paint" tumors, providing surgeons with a real-time visual guide to identify and remove all cancerous tissue, thereby potentially reducing recurrence rates. nih.gov Research in this area uses animal models to validate the specificity of these probes and to optimize imaging systems for intraoperative use. mdpi.com
Development of Multimodal Imaging Probes (e.g., PET/Fluorescence, Optoacoustic)
To overcome the limitations of any single imaging modality, researchers are developing multimodal imaging probes that combine the advantages of different techniques, with Cy5 carboxylic acid serving as the fluorescent component. mdpi.com A common pairing is Positron Emission Tomography (PET) and fluorescence imaging (FI). nih.govrsc.org This is achieved by creating a hybrid probe that incorporates both a Cy5 dye and a chelator (like DOTA or NOTA) capable of binding a positron-emitting radionuclide (e.g., Gallium-68, Copper-64). nih.govnih.govresearchgate.net
These dual-modality PET/fluorescence probes offer significant advantages for preclinical research. nih.govnih.gov PET provides sensitive, quantitative, whole-body imaging to assess tumor location and probe biodistribution, while fluorescence imaging offers high-resolution visualization suitable for ex vivo analysis or intraoperative guidance. mdpi.comnih.gov This combination ensures that signals from both modalities originate from the same biological target at the same time. nih.gov
Beyond nuclear imaging, Cy5 carboxylic acid is also being integrated into probes for photoacoustic (optoacoustic) imaging. nih.gov In this modality, NIR laser pulses absorbed by the dye generate an ultrasonic signal that can be detected to create high-resolution images at greater tissue depths than are achievable with fluorescence alone. nih.govchemrxiv.org Nanoparticles co-doped with Cy5.5 and other cyanine (B1664457) dyes have been developed to optimize both fluorescence and photoacoustic properties, creating versatile agents for comprehensive preclinical tumor imaging. nih.gov
Nanobiotechnology and Nanomedicine Research Applications
The functionalization of nanomaterials with Cy5 carboxylic acid is a cornerstone of nanobiotechnology research, enabling the development of advanced systems for imaging and therapeutic investigation.
Encapsulation in Nanoparticles for Imaging and Research-Based Delivery Systems
Encapsulating or covalently conjugating Cy5 carboxylic acid within nanoparticles offers numerous advantages for in vivo imaging and research into drug delivery. nih.govnih.govmdpi.com Nanocarriers, such as silica nanoparticles, polylactide (PLA) nanoparticles, and liposomes, serve as protective vehicles that can enhance the dye's photostability and prevent its premature degradation in a biological environment. nih.govnih.govrsc.org
Stably incorporating Cy5 into nanoparticles allows for the prolonged tracking of these delivery vehicles as they circulate in the body, extravasate into tissues, and are taken up by cells. nih.gov This is critical for evaluating the performance of novel nanomedicines. For example, Cy5-conjugated PLA nanoparticles demonstrated high stability, with 80% of the dye remaining associated with the particles after 12 days in phosphate-buffered saline. nih.gov Similarly, silica nanoparticles doped with cyanine dyes show enhanced fluorescence intensity and photostability, making them suitable for long-term imaging studies. nih.gov
These fluorescently labeled nanocarriers are instrumental in research aimed at understanding the nanoparticle-biology interface. They help visualize how nanoparticle size, shape, and surface chemistry influence biodistribution, tumor accumulation (via the enhanced permeability and retention effect), and cellular uptake. nih.govazonano.com This knowledge is vital for designing more effective, targeted drug delivery systems. researchgate.net
Table 2: Nanoparticle Systems Incorporating Cyanine5 for Research Applications
This table provides examples of different nanoparticle platforms that utilize Cyanine5 (or its derivatives) for preclinical imaging and as research tools for studying drug delivery systems.
| Nanoparticle Type | Method of Cy5 Incorporation | Key Research Finding/Application | Reference |
|---|---|---|---|
| Silica Nanoparticles (SNPs) | Encapsulation/Doping | Enhanced photostability and fluorescence intensity for long-term intracellular imaging. | nih.gov |
| Polylactide (PLA) Nanoparticles | Covalent Conjugation | Stable incorporation allowing for prolonged tracking of the drug delivery vehicle in vivo. | nih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | Functionalization | Accumulated in tumor tissues for extended periods, enabling simultaneous bioimaging and study of controlled drug release. | nih.gov |
| Liposomes | Active Loading | Achieved nearly 100% encapsulation for developing a release-reporting platform for deep-tissue imaging. | rsc.org |
Strategies for Mitochondria-Targeted Nanocarriers
Mitochondria are crucial organelles that regulate cellular energy production and apoptosis, making them an important target in cancer research. frontiersin.orgfrontiersin.org Nanocarriers designed to deliver agents specifically to mitochondria are a promising area of investigation. Cy5 carboxylic acid is utilized in these systems as an imaging agent to confirm and visualize mitochondrial targeting. nih.gov
One common strategy involves conjugating the nanocarrier to a mitochondria-targeting ligand. frontiersin.org The most widely used ligands are delocalized lipophilic cations, such as triphenylphosphonium (TPP), which accumulate within mitochondria due to the organelle's large negative membrane potential. frontiersin.orgnih.gov By labeling a TPP-functionalized nanocarrier with Cy5, researchers can use fluorescence microscopy to track its journey to and accumulation within the mitochondria of cancer cells. nih.gov
Interestingly, research has also shown that some cyanine dyes, including Cy5, possess an intrinsic ability to localize within mitochondria, driven by their cationic nature and lipophilicity. rsc.orgresearchgate.net This property can be leveraged to enhance the mitochondrial delivery of small-molecule cargoes simply by conjugating them to the dye. rsc.orgresearchgate.net These studies demonstrate that Cy5 carboxylic acid is not just a passive imaging label but can also be an active component in the design of organelle-specific research probes and delivery systems.
Image-Guided Delivery Research in Preclinical Models
The intrinsic fluorescence of Cyanine5 (Cy5) carboxylic acid in the near-infrared (NIR) spectrum renders it a valuable tool for non-invasive in vivo imaging. In preclinical research, this property is extensively leveraged to track the biodistribution, target accumulation, and therapeutic efficacy of various drug delivery systems. By conjugating Cy5 carboxylic acid or its derivatives to nanoparticles, peptides, and other carrier molecules, researchers can visually monitor their journey through biological systems, providing critical insights into the design and optimization of targeted therapies.
Multimodal Imaging Approaches
The versatility of Cy5 extends to its use in multimodal imaging strategies, where it is combined with other imaging agents to provide a more comprehensive picture of biological processes. This approach allows for the correlation of data from different imaging modalities, offering deeper insights than what can be achieved with a single technique.
In a notable study, self-assembled peptide nanoparticles were dually labeled with a Cy5.5 derivative and a chelating agent for radiolabeling with Technetium-99m (99mTc). This created a probe for both single-photon emission computed tomography (SPECT) and near-infrared fluorescence (NIRF) imaging. In preclinical models of glioblastoma, these nanoparticles demonstrated excellent potential for diagnosing brain tumors. rsc.org The dual-imaging capability allowed for both high-sensitivity radionuclide imaging and high-resolution optical imaging, showcasing a powerful theranostic platform.
Another innovative approach involved the development of dual-mode contrast agents for tumor-targeted ultrasound (US) and NIRF imaging. scienceopen.com Microbubbles were labeled with an RGD peptide for targeting αvβ3 integrin-expressing tumors and Cy5.5 for fluorescence detection. In mouse models bearing MDA-MB-231 human breast cancer cells, these microbubbles showed enhanced ultrasound contrast and significant fluorescence accumulation in the tumor region. scienceopen.com
Furthermore, iron oxide nanoparticles (IONPs) have been functionalized with Cy5.5 for combined magnetic resonance imaging (MRI) and NIRF imaging. acs.org These multimodal nanoparticles, when administered to mice with glioblastoma xenografts, allowed for the visualization of tumor accumulation through both high-resolution anatomical MRI and sensitive fluorescence imaging. acs.org
Theranostic Applications in Oncology
The concept of "theranostics," which combines therapeutic and diagnostic capabilities into a single agent, is a rapidly advancing field where Cy5 carboxylic acid plays a significant role. By incorporating Cy5 into therapeutic nanoparticles, researchers can simultaneously monitor the delivery of a therapeutic payload and assess its effect on the target tissue.
One study detailed the use of iron oxide nanoparticles (IONPs) conjugated with Cy5.5 and loaded with siRNA targeting survivin, a key protein in cancer cell survival. nih.gov In a mouse model with bilateral tumors, one expressing green fluorescent protein (GFP) and the other red fluorescent protein (RFP), the theranostic nanoparticles accumulated in both tumors. However, a decrease in fluorescence signal, indicating siRNA-mediated gene silencing, was observed only in the GFP-expressing tumor, demonstrating the specificity of the therapeutic action. nih.gov
In another example, a cyanine-based probe, DOTA-NIR790, was developed for both imaging and therapy. mdpi.com Labeled with Indium-111 (111In), this probe showed significant accumulation in mouse models of colon and lung cancer via SPECT imaging. mdpi.com The inherent properties of the cyanine dye also open the possibility for photothermal therapy, where light is used to generate heat and destroy cancer cells, though this therapeutic aspect was not the primary focus of the imaging study.
The following table summarizes key findings from preclinical studies employing Cyanine5 carboxylic acid and its derivatives for image-guided delivery.
| Delivery System | Preclinical Model | Imaging Modality | Key Findings |
| Self-assembled peptide nanoparticles | Glioblastoma (U87MG cells) in Balb/c mice | SPECT/NIRF | Nanoparticles effectively diagnosed brain tumors, showing high uptake in tumor tissue. rsc.org |
| RGD peptide-labeled microbubbles | Breast cancer (MDA-MB-231 cells) in mice | US/NIRF | Demonstrated excellent targeting and imaging performance for αvβ3 integrin-expressing tumors. scienceopen.com |
| Iron oxide nanoparticles (IONPs) | Glioblastoma (U87MG cells) in mice | MRI/NIRF/PET | Surface functionalization with Cy5.5 and 64Cu allowed for tri-modal imaging, showing tumor accumulation. acs.org |
| siRNA-IONP nanoconjugates | 9L-GFP and 9L-RFP tumors in mice | MRI/NIRF | Showed probe accumulation in both tumors but specific gene silencing (fluorescence drop) only in the target tumor. nih.gov |
| 111In-DOTA-NIR790 probe | Colon (CT-26) and Lung (A549) cancer in mice | SPECT/NIRF | The probe exhibited selective and significant tumor accumulation, demonstrating its potential for cancer diagnosis. mdpi.com |
Innovations in Delivery and Targeting
Research has also focused on innovative strategies to enhance the delivery and targeting of Cy5-labeled agents to tumors. For instance, image-guided thermosensitive PEGylated liposomes (iTSLs) have been developed for drug delivery in combination with focused ultrasound (FUS). kcl.ac.uk These liposomes, co-labeled with a gadolinium-based contrast agent for MRI and a NIR fluorescent label, were administered to mice with tumor xenografts. The application of mild hyperthermia via FUS was shown to significantly improve the uptake of the liposomes in the tumors and trigger the release of the encapsulated drug. kcl.ac.uk
Furthermore, the development of necrosis-avid cyanine-based probes highlights a novel targeting strategy. A radiolabeled cyanine dye, [111In]DTPA-HQ4, demonstrated selective accumulation in dead and dying cells both in vitro and in mouse models of spontaneous and chemotherapy-induced tumor necrosis. nih.gov This approach allows for the visualization of treatment efficacy by imaging the extent of cell death within a tumor.
The table below details the innovative delivery and targeting strategies investigated in preclinical models.
| Strategy | Delivery System | Preclinical Model | Imaging Modality | Key Innovation and Findings |
| Focused Ultrasound-Triggered Delivery | Image-guided thermosensitive liposomes (iTSLs) | Xenograft mouse models | MRI/NIRF | Mild FUS-induced hyperthermia significantly enhanced tumor uptake and triggered rapid drug release from the liposomes. kcl.ac.uk |
| Necrosis Targeting | [111In]DTPA-HQ4 (radiolabeled cyanine dye) | Breast cancer (4T1 and MCF-7) in mice | SPECT/Optical | The probe showed strong and selective accumulation in necrotic tumor regions, enabling monitoring of anti-cancer treatment efficacy. nih.gov |
| Gene Delivery Monitoring | Polyethylenimine-coated Quantum Dots (QDs) with Cy5-labeled siRNA | Tumor-bearing animal model | FRET/NIRF | Utilized FRET between QDs and Cy5 to monitor the release of siRNA from the nanocomplex, which predominantly accumulated in the tumor. nih.gov |
These studies collectively underscore the pivotal role of this compound in advancing the field of image-guided drug delivery. Its application in preclinical models provides a robust platform for the development and evaluation of novel diagnostic and therapeutic strategies, ultimately paving the way for more precise and effective treatments for diseases such as cancer.
Challenges, Limitations, and Future Research Directions
Cyanine5 (Cy5) carboxylic acid and its derivatives are fundamental tools in biomedical research, yet their full potential is constrained by several inherent challenges. Ongoing research is actively addressing these limitations to enhance their performance in sophisticated biological applications. The primary areas of focus include overcoming photophysical instability, improving biological compatibility, and expanding the repertoire of chemical modifications for broader utility.
Q & A
Q. How is Cyanine5 carboxylic acid synthesized and characterized for research applications?
this compound is typically synthesized via alkaline hydrolysis of its NHS ester precursor, followed by purification using hydrophilic interaction chromatography (HILIC) to separate unreacted intermediates . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and UV-Vis spectroscopy to validate absorption maxima (~650 nm). Purity is assessed via analytical HPLC with a C18 column .
Q. What methodologies are recommended for conjugating this compound to biomolecules?
Conjugation to amine-containing biomolecules (e.g., antibodies, peptides) is achieved through carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The reaction is optimized at pH 6–7 (phosphate buffer) to activate the carboxylic acid group. Post-reaction, excess reagents are removed via size-exclusion chromatography or dialysis. Conjugation efficiency is quantified using UV-Vis spectroscopy or fluorescence correlation spectroscopy .
Q. How can researchers ensure the stability of this compound during experimental workflows?
Stability is pH- and temperature-dependent. Store lyophilized dye at -20°C in anhydrous conditions. In aqueous solutions, maintain pH 7–8 (avoid acidic conditions to prevent precipitation) and use within 24 hours to minimize hydrolysis. For long-term storage in solution, add 1% BSA or glycerol to reduce aggregation. Monitor degradation via HPLC with UV detection at 650 nm .
Advanced Research Questions
Q. How should researchers address contradictory spectral data when characterizing this compound derivatives?
Discrepancies in NMR or MS data may arise from residual solvents, incomplete purification, or side reactions. Resolve by:
Q. What advanced quantification methods are suitable for trace-level detection of this compound in biological matrices?
For low-abundance detection in serum or tissue lysates, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. Optimize ionization parameters (ESI+ mode, m/z 650→550 transition). Alternatively, employ capillary electrophoresis with laser-induced fluorescence (CE-LIF) for high sensitivity (detection limit: ~1 nM) .
Q. How can experimental design mitigate photobleaching artifacts in live-cell imaging with this compound conjugates?
Q. What strategies resolve low labeling efficiency in this compound-based probes?
Low efficiency often stems from poor solubility or competing side reactions. Optimize by:
Q. How should researchers analyze conflicting bioactivity data between Cyanine5 conjugates and unlabeled controls?
Contradictions may arise from dye-induced steric hindrance or altered pharmacokinetics. Address by:
- Conducting competitive binding assays with unlabeled ligands.
- Performing molecular dynamics simulations to assess conformational changes.
- Validating with alternative labeling strategies (e.g., site-specific tagging via click chemistry) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for validating reproducibility in Cyanine5-based assays?
Use a two-way ANOVA to assess batch-to-batch variability and inter-experimental differences. For single-molecule studies, apply bootstrap resampling to calculate confidence intervals for fluorescence intensity distributions. Report coefficients of variation (CV) for triplicate measurements .
Q. How can researchers differentiate between this compound and its hydrolysis byproducts in chromatographic analyses?
Employ HILIC with a mobile phase containing 0.1% formic acid to separate this compound (retention time: ~6 min) from NHS esters (~4 min) and other impurities. Confirm peaks via spiking experiments and parallel MS detection .
Ethical and Reporting Standards
Q. What ethical guidelines apply to in vivo studies using this compound conjugates?
Adhere to institutional animal care protocols (IACUC) for dye dosage (≤2 mg/kg body weight) and imaging duration. For human-derived samples, ensure compliance with IRB regulations and anonymize data. Disclose all conjugation protocols in supplementary materials to enable replication .
Q. How should researchers report conflicting data in publications involving this compound?
Follow STROBE or ARRIVE guidelines for transparency. Discuss potential sources of error (e.g., batch variability, storage conditions) in the Limitations section. Provide raw datasets and HPLC chromatograms in supplementary files for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
